molecular formula C11H12N2O3 B1385957 N-(Pyridine-4-carbonyl)-L-proline CAS No. 59834-40-1

N-(Pyridine-4-carbonyl)-L-proline

Cat. No. B1385957
CAS RN: 59834-40-1
M. Wt: 220.22 g/mol
InChI Key: HWSJOJYQNWMORF-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(Pyridine-4-carbonyl)-L-proline” is a compound that contains a pyridine scaffold . Pyridine is a basic heterocyclic organic compound and is a bioisostere of benzene . It’s used as a precursor for synthesizing target pharmaceuticals and agrochemicals . The pyridine scaffold has been detected in most relevant drug molecules .


Synthesis Analysis

Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It’s often present as a partial structure in many plant-based alkaloids . The initial pyridine scaffold was isolated from picoline by Anderson in 1846 .


Molecular Structure Analysis

The structure of pyridine was discovered by Wilhelm Korner in 1869 and James Dewar in 1871 . Pyridine is an isostere of benzene with one carbon displaced by a nitrogen atom .


Chemical Reactions Analysis

Pyridine exhibits cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions . It’s involved in numerous oxidation–reduction processes .


Physical And Chemical Properties Analysis

Pyridine is a key solvent and reagent . It’s used in many enzymatic reactions and is engaged in numerous oxidation–reduction processes .

Future Directions

There’s increasing interest in synthesizing a variety of pyridine derivatives due to their medicinal applications . In the next few years, a larger share of novel pyridine-based drug candidates is expected . A Phase I trial has been initiated in the UK in a broad spectrum of high FAP expressing tumors .

properties

IUPAC Name

(2S)-1-(pyridine-4-carbonyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(8-3-5-12-6-4-8)13-7-1-2-9(13)11(15)16/h3-6,9H,1-2,7H2,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSJOJYQNWMORF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651695
Record name 1-(Pyridine-4-carbonyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Pyridine-4-carbonyl)-L-proline

CAS RN

59834-40-1
Record name 1-(Pyridine-4-carbonyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Pyridine-4-carbonyl)-L-proline
Reactant of Route 2
Reactant of Route 2
N-(Pyridine-4-carbonyl)-L-proline
Reactant of Route 3
Reactant of Route 3
N-(Pyridine-4-carbonyl)-L-proline
Reactant of Route 4
N-(Pyridine-4-carbonyl)-L-proline
Reactant of Route 5
N-(Pyridine-4-carbonyl)-L-proline
Reactant of Route 6
N-(Pyridine-4-carbonyl)-L-proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.